7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure, which includes a pyrazole and pyrimidine moiety. The compound has been studied for its applications in various therapeutic areas, including as an inhibitor of specific enzymes.
The compound is cataloged under the Chemical Abstracts Service (CAS) Number 96335-50-1. It can be synthesized through various chemical methods and is available from multiple suppliers, including Sigma-Aldrich and Parchem. In terms of classification, it falls under the category of organic compounds with significant interest in pharmaceutical research due to its structural properties that allow for interactions with biological targets.
The synthesis of 7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one typically involves multi-step reactions that may include cyclization processes. A common synthetic route involves the condensation of appropriate starting materials containing amino and carbonyl functionalities, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine structure.
One method reported in literature involves the reaction of 2-amino-4-methylpyrimidine with hydrazine derivatives under acidic conditions to yield the desired pyrazolopyrimidine framework. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
The molecular structure of 7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one can be represented as follows:
The compound's three-dimensional structure can be analyzed using computational chemistry tools or visualized through molecular modeling software. Its specific configuration allows for diverse interactions with biological macromolecules.
7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one can participate in various chemical reactions typical of nitrogen-containing heterocycles. These include nucleophilic substitutions and electrophilic additions.
For instance, the amino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides or isocyanates to form amides or ureas. Additionally, the compound may undergo oxidation or reduction reactions depending on the substituents present on the ring structure.
The mechanism of action for 7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one often involves its role as an enzyme inhibitor. For example, it has been studied as an inhibitor of cathepsin K, an enzyme involved in bone resorption.
Research indicates that this compound binds to the active site of cathepsin K, inhibiting its activity through competitive inhibition. This interaction is characterized by specific binding affinities that can be quantified through enzyme kinetics studies.
The physical properties of 7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one include:
Chemically, this compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one has potential applications in drug discovery and development due to its inhibitory effects on specific enzymes like cathepsin K. This makes it a candidate for treating conditions such as osteoporosis and other diseases involving bone metabolism. Additionally, its unique structural features allow for modifications that could enhance its pharmacological properties or selectivity towards different biological targets.
The cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophilic compounds represents the most fundamental and widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold. This approach leverages the dual nucleophilic character of 3-aminopyrazoles, where both the exocyclic amino group and the ring nitrogen participate in bond formation with complementary electrophilic centers. The reaction typically employs β-dicarbonyl compounds (1,3-diketones, β-ketoesters, or malonates) as the dielectrophilic component, with the regiochemistry dictated by the relative electrophilicity of the carbonyl groups and the solvent system employed [1] [5].
A critical advancement in this methodology involves the use of malonyl chloride derivatives to enhance reaction efficiency. As demonstrated in the synthesis of PI3Kδ inhibitors, diethyl malonate reacts with 5-amino-3-methylpyrazole under basic conditions (sodium ethanolate) to form dihydroxy-heterocycle intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) efficiently yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a versatile precursor for further functionalization. This chlorinated intermediate undergoes nucleophilic substitution at the C7 position with high regioselectivity due to the enhanced reactivity of the C7 chlorine atom, enabling the introduction of diverse amine functionalities, including morpholine rings crucial for kinase inhibition [1] [4].
Table 1: Key Cyclocondensation Approaches for Pyrazolo[1,5-a]pyrimidine Synthesis
1,3-Dielectrophile | 3-Aminopyrazole | Conditions | Product Regiochemistry | Yield Range | Key Application |
---|---|---|---|---|---|
Diethyl Malonate | 5-Amino-3-methylpyrazole | NaOEt, EtOH, reflux | 2-Methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine | 89% | PI3Kδ inhibitor intermediates [1] |
β-Ketoesters (R-COCH₂CO₂Et) | 3-Methyl-1H-pyrazol-5-amine | Solvent-free, MW, 180°C | 7-Substituted-2-methylpyrazolo[1,5-a]pyrimidines | 67-93% | Fluorophores [9] |
Malonyl Chloride Derivatives | 5-Amino-3-hetarylpyrazole | POCl₃, pyridine | 5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine | High (Specific yield not given) | Intermediate for functionalization [2] |
β-Enaminones | NH-3-Aminopyrazoles | AcOH, reflux or MW | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | 80-96% | Diverse bioactive compounds [2] [9] |
Arylketoesters | Brominated aminopyrazoles | Acidic media, heating | 5-Arylpyrazolo[1,5-a]pyrimidines | Moderate | SAR studies [5] |
The versatility of this cyclocondensation strategy extends to the synthesis of fluorescent derivatives and antitubercular agents. Condensation of substituted β-ketoesters with 3-methyl-1H-pyrazol-5-amine readily affords 7-aryl- or 7-heteroaryl-2-methylpyrazolo[1,5-a]pyrimidines. The nature of the substituent on the β-ketoester (electron-donating or electron-withdrawing) significantly influences the electronic properties of the resulting heterocycle, a feature exploited in developing fluorophores with tunable photophysical characteristics. Furthermore, antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones are efficiently prepared via one-step cyclocondensation of β-ketoesters with aminopyrazoles, forming the core scaffold that exhibits activity against Mycobacterium tuberculosis [8] [9]. X-ray crystallographic analysis confirms the dominance of the 7-oxo tautomer (pyrazolo[1,5-a]pyrimidin-7(4H)-one) in the solid state, characterized by a carbonyl bond length (1.23 Å) consistent with a ketone rather than a phenolic structure, resolving potential ambiguity regarding the active tautomeric form [8].
Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of pyrazolo[1,5-a]pyrimidines, offering dramatic improvements in reaction efficiency, yield, and environmental impact compared to traditional thermal methods. Solvent-free protocols under microwave irradiation represent a pinnacle of green chemistry application in heterocyclic synthesis, eliminating the need for volatile organic solvents and drastically reducing reaction times from hours to minutes [6] [9].
The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines exemplifies these advantages. β-Enaminone precursors are readily generated in high yields (83-97%) via solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160°C for 15 minutes. Subsequent cyclocondensation with 3-methyl-1H-pyrazol-5-amine proceeds efficiently under solvent-free microwave conditions at 180°C, affording the target pyrazolo[1,5-a]pyrimidines in excellent yields (88-96%) within minutes. This two-step sequence boasts impressive Reaction Mass Efficiency (RME) values of 40-53%, significantly outperforming traditional BODIPY fluorophore syntheses (RME: 1.31-17.9%). The environmental benefits are multifaceted: elimination of solvent waste, reduced energy consumption due to shorter reaction times, and generation of only volatile, low-toxicity byproducts (methanol, dimethylamine, water) [9].
The economic advantages are equally compelling. Microwave protocols drastically reduce the cost per gram of pyrazolo[1,5-a]pyrimidine fluorophores compared to conventional fluorophores like BODIPY derivatives. This cost efficiency stems from several factors: inexpensive starting materials, elimination of expensive catalysts or specialized reagents, reduced purification requirements due to high purity, and lower energy expenditure. While some sensitive substrates, such as coumarin-containing β-enaminones, still require conventional heating in acetic acid to prevent decomposition under microwave conditions, the overall green metrics of microwave-assisted routes establish them as the preferred methodology for sustainable pyrazolo[1,5-a]pyrimidine synthesis [9].
Palladium-catalyzed cross-coupling reactions provide powerful tools for the late-stage diversification of pyrazolo[1,5-a]pyrimidine scaffolds, enabling the introduction of complex aryl, heteroaryl, and alkenyl substituents that are difficult or impossible to incorporate via cyclocondensation. These transformations are particularly valuable for medicinal chemistry campaigns, allowing rapid exploration of structure-activity relationships (SAR) around the core structure [3] [9].
The Suzuki-Miyaura coupling stands as the most widely applied strategy. Chlorinated intermediates like 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine or its 7-morpholino analogue serve as excellent substrates for regioselective coupling at the C5 position. This selectivity arises from the differential reactivity imparted by the electron-donating substituent at C7, rendering the C5 chlorine more electrophilic and thus more susceptible to oxidative addition by palladium(0) complexes. Buchwald-Hartwig amination further complements this toolbox, allowing direct installation of amine functionalities at the C5 position. This method proves crucial for generating analogues bearing piperazinyl, piperidinyl, or other complex amino groups essential for optimizing target affinity and selectivity, as demonstrated in the development of potent and selective PI3Kδ inhibitors where specific amine side chains significantly enhanced isoform selectivity [1] [3].
Beyond carbon-carbon and carbon-nitrogen bond formation, palladium catalysis enables other key transformations. Carbonylative coupling reactions introduce ester or amide functionalities directly onto the heterocyclic core. Sequential coupling strategies, involving initial halogenation followed by cross-coupling, offer routes to highly functionalized derivatives. For example, bromination at the C3 position of ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate creates a handle for subsequent Suzuki coupling, enabling the introduction of diverse (hetero)aryl groups. This versatility makes palladium-catalyzed cross-coupling indispensable for generating chemical diversity focused on positions C3, C5, and C2 of the pyrazolo[1,5-a]pyrimidine scaffold [3] [4].
Cascade or domino cyclization strategies offer efficient, atom-economical routes to construct complex polycyclic frameworks incorporating the pyrazolo[1,5-a]pyrimidine core, often generating multiple rings and stereocenters in a single operation. These processes are particularly valuable for accessing structurally intricate derivatives inspired by natural products or requiring specific three-dimensional architectures for biological activity [4] [8] [10].
Metalloradical catalysis (MRC) represents a cutting-edge approach in this domain. Cobalt(II) complexes with D₂-symmetric chiral amidoporphyrin ligands ([Co(D₂-Por*)]) catalyze asymmetric radical bicyclization of 1,6-enynes with diazo compounds. This sophisticated process generates α-Co(III)-alkyl radicals from diazo activation, which subsequently add to alkynes to form γ-Co(III)-vinyl radicals. These vinyl radicals then undergo controlled 5-exo-trig cyclization onto pendant alkenes, forming ε-Co(III)-alkyl radicals. A final 3-exo-trig cyclization yields β-Co(III)-alkyl radicals, which collapse to release the product and regenerate the catalyst. This cascade constructs cyclopropane-fused tetrahydrofurans bearing three contiguous stereogenic centers, including two all-carbon quaternary centers, with high enantioselectivity. While not directly applied to pyrazolo[1,5-a]pyrimidines in the provided literature, this mechanistic paradigm offers immense potential for synthesizing complex derivatives with fused polycyclic architectures [7] [10].
Radical cascades initiated by halogen abstraction or photoredox catalysis provide complementary routes. Light-promoted reactions using trifluoromethyl iodide (CF₃I) and cesium carbonate (Cs₂CO₃) under UV irradiation (365 nm) enable the direct introduction of trifluoromethyl groups onto pyrazolo[1,5-a]pyrimidinone scaffolds. This transformation involves photoinduced electron transfer (PET) to generate CF₃ radicals, which add to the electron-rich core, followed by rearomatization. Such methods are crucial for incorporating fluorinated groups, which profoundly influence the physicochemical and pharmacological properties of drug candidates, as demonstrated by the synthesis of trifluoromethylated antitubercular analogue P7 [8].
Diels-Alder/ene cascades, although facing challenges in direct application to pyrazolo[1,5-a]pyrimidine synthesis, provide conceptual frameworks for complexity generation. Multi-step sequences involving cycloadditions followed by nucleophilic additions (e.g., vinyl lithiate) and ring-closing metathesis (RCM) can assemble intricate 7,6,6,5-fused tetracyclic cores reminiscent of natural products like harringtonolide. These strategies highlight the potential for leveraging cascade cyclizations to access novel pyrazolo[1,5-a]pyrimidine derivatives embedded within complex molecular architectures [3] [10].
The inherent reactivity of specific positions on the pyrazolo[1,5-a]pyrimidine core enables targeted post-synthetic modifications, allowing fine-tuning of electronic properties, solubility, and biological interactions without reconstructing the entire heterocyclic system. Positions C3, C5, and C7 are particularly amenable to such transformations, serving as key handles for diversification [2] [5] [8].
Position C7: This position exhibits versatile reactivity. Nucleophilic aromatic substitution (SNAr) readily occurs with amines or alkoxides, especially when activated by an electron-withdrawing group (e.g., Cl) at C5 or C7. As previously mentioned, morpholine substitution at C7 is a common motif in kinase inhibitors, achieved via SNAr on dichloro precursors. Beyond simple substitution, C7-aryl groups can undergo electrophilic halogenation (bromination, iodination) for subsequent cross-coupling. Oxidation states can also be manipulated; for instance, lead tetraacetate (Pb(OAc)₄)-mediated oxidation converts hainanolidol derivatives to harringtonolide-like tropones, illustrating the potential for deep-seated oxidation at or adjacent to C7 in related structures [1] [3] [4].
Position C5: Functionality at C5 is crucial for biological activity and further derivatization. Chlorine at C5 is highly reactive toward SNAr and cross-coupling. Reduction strategies using agents like sodium borohydride (NaBH₄) can convert C5 esters (e.g., -CO₂Et) to primary alcohols (-CH₂OH). These alcohols are valuable intermediates, readily oxidized to aldehydes (e.g., using Dess-Martin periodinane) which then participate in reductive amination reactions with diverse amines (e.g., N-tert-butylpiperazin-1-amine, 2-(4-piperidin-1-ylmethyl)-2-propanol) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This sequence is pivotal for installing the amine side chains essential for PI3Kδ inhibitory activity in compounds like CPL302415 [4].
Position C3: While often bearing substituents from the cyclocondensation step (e.g., methyl, ethyl carboxylate), the C3 position can be further modified. Ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols. Methyl groups can be brominated (e.g., using NBS) to introduce bromomethyl functionality, enabling nucleophilic displacement or serving as a handle for cross-coupling after conversion to the corresponding boronic ester. Direct functionalization of unsubstituted C3 positions can be achieved via directed ortho-metalation (DoM) strategies using strong bases, although this is less common [4] [5].
Table 2: Key Post-Synthetic Modifications of Pyrazolo[1,5-a]pyrimidines
Position | Common Starting Group | Transformation | Reagents/Conditions | Product Group | Significance |
---|---|---|---|---|---|
C5 | -Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., morpholine), K₂CO₃, rt or heat | -NRR' | Introduction of hinge-binding motifs (Kinase inhibitors) [1] [4] |
C5 | -CO₂Et | Reduction | NaBH₄ | -CH₂OH | Intermediate for aldehyde synthesis [4] |
C5 | -CH₂OH | Oxidation | Dess-Martin periodinane | -CHO | Intermediate for reductive amination [4] |
C5 | -CHO | Reductive Amination | Amine, NaBH(OAc)₃ | -CH₂NRR' | Introduction of side chains for target affinity (e.g., PI3Kδ inhibitors) [4] |
C7 | -Cl (with C5-Cl) | Selective SNAr | Morpholine, K₂CO₃ | -Morpholino | Regioselective modification for kinase selectivity pocket [1] |
C3 | -CH₃ | Bromination | NBS, AIBN or light | -CH₂Br | Handle for nucleophilic substitution or cross-coupling [4] [5] |
C2/C7 | Aryl | Electrophilic Halogenation | Br₂, FeCl₃ or I₂, AgOTf | -Br or -I aryl | Handle for Suzuki or other cross-coupling reactions [2] |
Core | -H (Tautomer) | O-Methylation | CH₃I, Cs₂CO₃ | -OCH₃ (Fixed Tautomer) | SAR studies to probe tautomer importance [8] |
Core | -H (Tautomer) | N-Methylation | CH₃I, Cs₂CO₃ | -N-CH₃ (Fixed Tautomer) | SAR studies to probe tautomer/H-bond donor role [8] |
Tautomer-Specific Modifications: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core exhibits tautomerism. O-Methylation (using CH₃I/Cs₂CO₃) locks the structure in the enol ether form, while N-methylation locks it in the N-methylated lactam form. These modifications are critical for SAR studies, as they dramatically impact biological activity. For antitubercular pyrazolo[1,5-a]pyrimidinones, both O-methylation and N-methylation lead to complete loss of activity, demonstrating that the specific hydrogen-bonding pattern and tautomeric state (likely the lactam form based on X-ray data) are essential for target engagement [8]. Similarly, modifications altering the hydrogen-bonding capacity at C2 (e.g., replacing methyl with hydroxyl or amino groups) also abolish antitubercular activity, underscoring the sensitivity of biological activity to specific electronic and steric features at these positions [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7